AMG-315

Cannabinoid CB1 receptor Radioligand binding Endocannabinoid pharmacology

AMG-315 [(13S,1′R)-dimethylanandamide] is a rationally designed, chiral analogue of the endogenous cannabinoid anandamide (AEA). It functions as a high-affinity orthosteric agonist at the cannabinoid CB1 receptor with a binding constant (Ki) of 7.8 ± 1.4 nM and an in vitro functional potency (EC50) of 0.6 ± 0.2 nM in cAMP assays.

Molecular Formula C24H41NO2
Molecular Weight 375.597
CAS No. 2244425-65-6
Cat. No. B605403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-315
CAS2244425-65-6
SynonymsAMG-315;  AMG 315;  AMG315;  (13S,1′R)-dimethylanandamide;  (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; 
Molecular FormulaC24H41NO2
Molecular Weight375.597
Structural Identifiers
SMILESCCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O
InChIInChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1
InChIKeyPDGRTYPSRMWVBI-MVYUADCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-315 (CAS 2244425-65-6) – A Chiral, Metabolically Stable Endocannabinoid Probe for CB1-Mediated Research


AMG-315 [(13S,1′R)-dimethylanandamide] is a rationally designed, chiral analogue of the endogenous cannabinoid anandamide (AEA). It functions as a high-affinity orthosteric agonist at the cannabinoid CB1 receptor with a binding constant (Ki) of 7.8 ± 1.4 nM and an in vitro functional potency (EC50) of 0.6 ± 0.2 nM in cAMP assays [1]. Unlike the native ligand AEA, which is rapidly degraded by fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), AMG-315 was specifically engineered to resist all major endocannabinoid-deactivating enzymes – FAAH, monoacylglycerol lipase (MGL), α/β-hydrolase domain 6 (ABHD6), and COX-2 – making it the first potent AEA analogue with broad metabolic stability [1]. A cryo-electron microscopy structure of the AMG-315–CB1–Gi signaling complex revealed unique ligand interactions with toggle-switch residues F2003.36 and W3566.48 and intracellular TM2 rearrangements that are distinct from those induced by classical and non-classical cannabinoids [2].

Why AMG-315 Cannot Be Replaced by Generic Endocannabinoid Ligands in Mechanistic and Pharmacological Studies


Endocannabinoid research has long been hampered by the short half-life of endogenous ligands. Anandamide (AEA) is hydrolyzed within minutes by FAAH and is a substrate for COX-2, while the hydrolytically stable analogue AM356 still lacks COX-2 resistance and demonstrates weaker in vivo efficacy [1]. Even within the same chiral-methyl series, stereochemistry dictates activity: the (13R,1′R)-enantiomer (3c) is essentially inactive at CB1 due to steric clashes with L6.51 [1]. These enzymatic and stereochemical barriers mean that neither the native ligand, existing stable analogues, nor closely related diastereomers can recapitulate the combination of high potency, pan‑enzyme stability, and enantioselective receptor engagement that defines AMG-315. The structural mode of CB1 engagement by AMG-315 – involving unique toggle-switch and TM2 interactions – further differentiates it from classical cannabinoids such as Δ9-THC and CP-55940 [2]. Consequently, substituting AMG-315 with a generic CB1 agonist or endocannabinoid inevitably alters the pharmacological profile, confounding mechanistic interpretation and translational relevance.

Quantitative Differentiation of AMG-315 Versus Anandamide, AM356, and Other Chiral Analogues – Key Evidence for Procurement Decisions


CB1 Receptor Binding Affinity: AMG-315 Versus Anandamide (AEA) and AM356

AMG-315 exhibits a Ki of 7.8 nM for the CB1 receptor, demonstrating approximately 30‑fold higher affinity than the endogenous ligand anandamide (AEA; Ki ≈ 240 nM) and a 5‑fold improvement over the hydrolytically stable analogue AM356 (Ki ≈ 39 nM) when measured under identical competitive binding conditions with [³H]CP-55,940 on rat CB1 membranes pretreated with PMSF to inhibit FAAH [1]. The enhanced affinity is attributable to the (13S)-methyl substituent, which occupies a hydrophobic pocket defined by K3.28, L3.29, and V3.32, as confirmed by molecular docking and cryo-EM [1][2].

Cannabinoid CB1 receptor Radioligand binding Endocannabinoid pharmacology

Functional CB1 Agonist Potency: AMG-315 Versus Anandamide

In an adenylyl cyclase inhibition assay using CB1‑expressing CHO cells, AMG-315 displays an EC50 of 0.6 ± 0.2 nM, which is approximately 400‑fold more potent than AEA (EC50 ≈ 250 nM) under the same assay conditions [1]. This functional potency places AMG-315 among the most potent endocannabinoid‑derived CB1 agonists reported.

cAMP assay CB1 functional activity GPCR signaling

Pan‑Enzyme Metabolic Stability: AMG-315 Versus AEA and AM356

AMG-315 is the first AEA analogue to demonstrate simultaneous resistance to all major endocannabinoid‑degrading enzymes. In head‑to‑head LC‑MS/MS assays, AMG-315 remained fully intact after 30‑minute incubation with human FAAH, whereas AEA was completely hydrolyzed [1]. In polarographic oxygen‑consumption assays, AMG-315 generated less than 10% of the COX‑2‑mediated oxygenation rate observed for AEA, and further testing showed stability against human MGL and ABHD6 over 30 minutes [1]. By contrast, AM356, while resistant to FAAH, remains a substrate for COX‑2 and is not stable toward MGL or ABHD6 [1].

Metabolic stability FAAH COX-2 MGL ABHD6

In Vivo Analgesic Efficacy in Inflammatory Pain: AMG-315 Versus AEA and AM356

In the complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats, intraplantar administration of AMG-315 produced significantly greater reversal of mechanical allodynia than either equimolar doses of AEA or the FAAH‑resistant analogue AM356 [1]. The anti‑allodynic effect of AMG-315 was blocked by the CB1‑selective antagonist rimonabant, confirming CB1‑mediated mechanism of action. Rank‑order efficacy at matched doses: AMG‑315 > AM356 > AEA [1].

Inflammatory pain CFA model Mechanical allodynia In vivo pharmacology

Stereochemical Enantioselectivity at CB1: AMG-315 [(13S,1′R)] Versus the (13R,1′R)‑Diastereomer 3c

Within the same chiral‑dimethyl‑anandamide series, AMG-315 [(13S,1′R)‑3a] and its C13‑epimer 3c [(13R,1′R)] show a dramatic difference in CB1 binding: while 3a has a Ki of 7.8 nM, 3c is essentially inactive (Ki > 1,000 nM) [1]. Molecular docking demonstrates that the (13R)-methyl group of 3c creates a steric clash with L6.51, preventing productive binding pocket occupancy, whereas the (13S)-methyl of AMG-315 is accommodated in a hydrophobic cavity bounded by K3.28, L3.29, and V3.32 [1].

Enantioselectivity Structure–Activity Relationship CB1 binding pocket

Unique CB1 Activation Mechanism: AMG-315 Induces TM2 Rearrangements Not Observed with Classical Cannabinoids

Cryo‑electron microscopy of the AMG‑315–CB1–Gi complex (3.2 Å resolution) reveals that AMG‑315 interacts with the toggle‑switch residue F2003.36 and W3566.48 in a manner that drives intracellular TM2 rearrangements unique to CB1 [1]. These TM2 conformational changes are not observed in structures of CB1 bound to classical cannabinoids (e.g., Δ9‑THC, CP‑55940) or the synthetic agonist MDMB‑Fubinaca [1]. The TM2 rearrangement is functionally linked to G‑protein activation efficacy and is the same region targeted by CB1‑specific allosteric modulators.

Cryo-EM structure CB1 activation mechanism Toggle switch GPCR signaling bias

Research and Industrial Application Scenarios for AMG-315 (CAS 2244425-65-6) – How Differential Evidence Translates to Optimal Use Cases


In Vivo Preclinical Pain Models Requiring Stable CB1 Agonist Exposure

AMG-315's pan‑enzyme stability to FAAH, MGL, ABHD6, and COX‑2 [1] enables consistent in vivo exposure throughout the experimental time window, avoiding the rapid degradation that limits AEA and AM356. Combined with its 400‑fold higher functional potency compared to AEA [1] and direct CB1‑dependent reversal of CFA‑induced mechanical allodynia [1], AMG-315 is the preferred tool compound for rodent inflammatory and neuropathic pain models where sustained cannabinoid tone is critical.

Structural Biology and CB1 Signaling Bias Studies

The cryo‑EM structure of the AMG-315–CB1–Gi complex demonstrates that AMG-315 induces TM2 rearrangements and unique toggle‑switch interactions not seen with classical (Δ9‑THC, CP‑55940) or synthetic cannabinoids [2]. This distinct conformational fingerprint makes AMG‑315 an essential probe for structural biology teams investigating CB1 activation mechanisms, allosteric modulation, and biased signaling pathways that may uncouple therapeutic effects from adverse events.

In Vitro Pharmacological Assays Dissociating FAAH-Dependent Artifacts from CB1-Mediated Effects

AEA is often unsuitable for in vitro CB1 pharmacology due to rapid FAAH-mediated degradation unless protease inhibitors are present. AMG-315 eliminates the need for FAAH inhibitors in the assay matrix, as it remains stable through 30‑minute incubations with human FAAH, MGL, and ABHD6 [1]. Its sub‑nanomolar EC50 (0.6 nM) [1] allows receptor‑saturating conditions at low concentrations, reducing solvent toxicity and improving assay robustness in high‑throughput screening formats.

Stereochemistry‑Controlled SAR and Chemical Biology Probe Development

The >128‑fold CB1 affinity difference between AMG‑315 [(13S,1′R)] and its (13R)‑diastereomer 3c [1] provides a powerful matched‑pair control system for target engagement studies. Researchers can employ the inactive enantiomer as a negative control to confirm that observed biological effects are CB1‑specific, while the chiral purity requirement drives procurement decisions toward vendors who can supply analytically certified stereochemically pure AMG‑315.

Quote Request

Request a Quote for AMG-315

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.